Ethyl indoline-4-carboxylate
Description
Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Modern Organic Chemistry Research
The indole and indoline ring systems are fundamental building blocks in the world of chemistry. semanticscholar.org Their prevalence is notable in a vast array of natural products, pharmaceuticals, and advanced materials. semanticscholar.org The indole moiety, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of many biologically active molecules. semanticscholar.orgsci-hub.se This includes a wide range of alkaloids, which are naturally occurring compounds often exhibiting significant pharmacological properties. rsc.org
The significance of these scaffolds is underscored by their presence in numerous approved drugs and compounds under investigation for various therapeutic applications. sci-hub.seijpsr.com Indole and indoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov This has cemented their status as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are frequently found to bind to a variety of biological targets, making them excellent starting points for drug discovery. sci-hub.seijpsr.com The ability to modify the indole and indoline core at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org
The Role of Ethyl Indoline-4-carboxylate as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable building block in the synthesis of more complex molecules. Its structure, featuring the indoline core with an ethyl ester group at the 4-position, provides multiple reactive sites for chemical modification. This allows it to be a precursor for a diverse range of compounds with potential applications in medicinal chemistry and materials science. angenechemical.com
The true utility of this compound lies in its capacity to participate in a variety of chemical transformations. The indoline nitrogen can be functionalized, and the aromatic ring can undergo substitution reactions. Furthermore, the ethyl carboxylate group can be modified through reactions such as hydrolysis, amidation, or reduction to an alcohol, further expanding the synthetic possibilities. These transformations enable the construction of intricate molecular architectures, including polycyclic fused indoline scaffolds. nih.gov For instance, derivatives of this compound can be used in cycloaddition reactions to create complex, multi-ring systems that are often found in bioactive natural products. nih.gov
Current Research Frontiers and Unexplored Potential of the Compound
Current research continues to uncover new applications and reactions for indoline derivatives like this compound. A significant area of exploration is the development of novel catalytic methods to achieve highly selective functionalization of the indoline ring. nih.gov This includes the challenging task of C7 functionalization, which opens up new avenues for creating unique molecular structures. nih.gov
The unexplored potential of this compound lies in its application to the synthesis of novel bioactive compounds. Researchers are investigating its use as a starting material for dual 5-LOX/sEH inhibitors, which have potential as anti-inflammatory agents. acs.org Additionally, the unique electronic and steric properties conferred by the 4-carboxylate group could be harnessed to influence the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds. The development of new indole-based hybrid molecules, combining the indoline scaffold with other pharmacophores, is another promising research direction. researchgate.net The synthesis of novel indole alkaloids and polyketides from marine-derived fungi also highlights the potential for discovering new bioactive compounds based on the indole framework. frontiersin.orgfrontiersin.org
Overview of Advanced Methodologies in Indoline Chemistry
The synthesis of indolines has been significantly advanced by the development of modern catalytic methods. researchgate.net These methodologies offer greater efficiency, selectivity, and sustainability compared to classical synthetic routes. numberanalytics.com Key areas of advancement include:
Catalytic Asymmetric Hydrogenation: This technique allows for the highly enantioselective synthesis of chiral substituted indolines from indoles. acs.orgnih.gov The use of chiral catalysts, such as those based on rhodium and chiral phosphine (B1218219) ligands, can produce indolines with high enantiomeric excess. acs.orgscispace.com
Brønsted Acid Catalysis: Metal-free approaches using chiral Brønsted acids have emerged as a powerful tool for the enantioselective hydrogenation of indole derivatives. organic-chemistry.org This method avoids the use of transition metals and often proceeds under mild reaction conditions. organic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds of the indoline ring is a rapidly developing area. nih.govresearchgate.net This approach allows for the introduction of new functional groups at specific positions without the need for pre-functionalized starting materials, leading to more atom-economical syntheses. numberanalytics.com
Cycloaddition Reactions: Catalytic cycloaddition reactions provide a powerful means to construct complex polycyclic indoline scaffolds from simpler starting materials. nih.gov These reactions can be guided by the substrate and the catalyst to achieve high levels of stereocontrol. nih.gov
These advanced methodologies are expanding the toolkit available to organic chemists, enabling the synthesis of a wider range of complex and functionally diverse indoline derivatives.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEZHFXSLFVFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Indoline 4 Carboxylate and Its Core Precursors
Direct Synthetic Approaches to Ethyl Indoline-4-carboxylate
Direct synthetic methods provide foundational and often highly effective routes to this compound. These strategies include the straightforward esterification of the corresponding carboxylic acid, cyclization of functionalized aromatic precursors, and classical named reactions adapted for this specific target.
One of the most direct methods for preparing this compound is the Fischer esterification of indoline-4-carboxylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695), which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the ester product by the large excess of alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol molecule. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ethyl ester product. This method is highly effective for synthesizing various esters from their corresponding carboxylic acids. mdpi.com
| Reactant | Reagent | Catalyst | Product |
| Indoline-4-carboxylic Acid | Ethanol | H₂SO₄ (catalytic) | This compound |
This table illustrates the key components of a typical Fischer esterification for the synthesis of this compound.
Reductive cyclization is a powerful strategy for constructing the indoline (B122111) ring system from appropriately substituted aromatic nitro compounds. This approach typically begins with an ortho-substituted nitroarene precursor. For the synthesis of this compound, a suitable starting material would be an ethyl 2-nitrobenzoate (B253500) derivative bearing a two-carbon chain at the C6 position. The critical step is the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization to form the five-membered heterocyclic ring. orgsyn.org Various reducing agents can be employed, including catalytic hydrogenation with catalysts like platinum or palladium, or chemical reducing agents such as ferrous sulfate (B86663) or sodium hydrosulfite. orgsyn.org This method provides a convergent route to the indoline core, building the heterocyclic system in a single transformative sequence.
| Precursor Example | Reducing Agent/Catalyst | Key Transformation |
| Ethyl 2-(2-nitro-6-halophenyl)acetate | Pd/C, H₂ | Reduction of nitro group and intramolecular nucleophilic substitution |
| Ethyl o-nitrophenylpyruvate derivative | Zinc and Acetic Acid | Reduction of nitro group and intramolecular reductive amination |
This table provides examples of precursors and conditions for the reductive cyclization approach to form the indoline ring.
The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles, which can then be reduced to the corresponding indolines. tcichemicals.comwikipedia.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comyoutube.com To synthesize the ethyl indole-4-carboxylate precursor, a meta-substituted phenylhydrazine, such as ethyl 3-hydrazinylbenzoate, would be reacted with a suitable carbonyl compound like pyruvic acid. The resulting hydrazone intermediate undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com The subsequent step involves the reduction of the newly formed ethyl indole-4-carboxylate to the target this compound, which can be accomplished using various reducing agents, including catalytic hydrogenation or chemical reductants like sodium cyanoborohydride.
| Phenylhydrazine Precursor | Carbonyl Compound | Acid Catalyst | Intermediate Product |
| Ethyl 3-hydrazinylbenzoate | Pyruvic acid | Polyphosphoric Acid (PPA) | Ethyl indole-4-carboxylate |
This table outlines the components for the Fischer indole synthesis to produce the indole precursor, which is subsequently reduced to the target indoline.
Palladium-Catalyzed Synthetic Routes to Indoline-4-carboxylates
Modern synthetic chemistry has increasingly turned to palladium-catalyzed reactions for the construction of complex heterocyclic systems due to their high efficiency, functional group tolerance, and ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted indoles and indolines. nih.gov Directing groups are often employed to achieve high selectivity, particularly for functionalizing the challenging C4 position of the indole ring. acs.orgresearchgate.net In a potential strategy for this compound, an N-protected indoline could be subjected to palladium-catalyzed C-H activation at the C4 position. nih.gov The palladium catalyst, guided by the directing group, would selectively activate the C4-H bond, allowing for subsequent carbonylation with carbon monoxide and trapping with ethanol to install the ethyl carboxylate group. This approach avoids the need for pre-functionalized starting materials and offers a highly atom-economical route to the desired product.
| Substrate | Catalyst System | Directing Group | Key Step |
| N-Pivaloylindoline | Pd(OAc)₂, Ligand | Pivaloyl (Piv) | Regioselective C4-H activation and carbonylation |
| N-Tosylindoline | Rh(I) or Pd(II) complex | Tosyl (Ts) | C-H activation at C4 position |
This table shows representative components for a C-H functionalization strategy to synthesize indoline-4-carboxylates.
Palladium-catalyzed annulative coupling, or heteroannulation, provides an elegant method for constructing the indoline ring system from simpler precursors. acs.org These reactions typically involve the coupling of a substituted aniline (B41778) with an alkyne or alkene partner to form the heterocyclic ring in a single step. organic-chemistry.org For instance, the Larock indole synthesis is a well-known example that utilizes the palladium-catalyzed reaction of an o-haloaniline with an internal alkyne. acs.org A modified annulative strategy could be envisioned where a suitably substituted aniline derivative undergoes an intramolecular palladium-catalyzed C-H amination or an intermolecular coupling followed by cyclization to directly afford the indoline-4-carboxylate scaffold. researchgate.net These methods are highly valued for their ability to rapidly assemble complex molecular architectures from readily available starting materials. nih.gov
| Reactant A | Reactant B | Catalyst System | Reaction Type |
| o-Iodoaniline derivative | Internal Alkyne | PdCl₂(PPh₃)₂, CuI | Intermolecular Heteroannulation |
| N-alkenyl-o-haloaniline | Pd(OAc)₂, Ligand | Intramolecular Heck-type Cyclization |
This table illustrates general schemes for palladium-catalyzed annulative coupling reactions that can be adapted for the synthesis of the indoline core.
Multicomponent Reaction (MCR) Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent an efficient and atom-economical approach to constructing complex molecular scaffolds like indolines. mdpi.com These strategies are highly valued in medicinal and organic chemistry for their ability to rapidly generate libraries of structurally diverse compounds from simple, readily available precursors. researchgate.net While specific MCRs detailing the synthesis of this compound are not extensively documented, the principles for assembling the core indoline ring are well-established and can be adapted.
A prominent example of an MCR for a related heterocyclic system involves the Ugi four-component reaction. rsc.orgrsc.org This reaction typically combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. By strategically selecting the starting materials, this methodology can be tailored to produce indole derivatives. For instance, an innovative two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides can assemble the indole core under mild and benign conditions, often using ethanol as a green solvent. rsc.orgrsc.org To apply this to this compound, one would theoretically start with a meta-substituted aniline, such as an ethyl 3-aminobenzoate (B8586502) derivative. The subsequent Ugi reaction and acid-induced cyclization would then position the ethyl carboxylate group at the 4-position of the resulting indoline scaffold. Another approach involves the three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate, which has been used to prepare spiro[furan-2,3′-indoline]-3-carboxylate derivatives, demonstrating the utility of MCRs in building complex indoline-containing structures. mdpi.com
The key advantages of MCRs include enhanced efficiency, reduction of waste, and circumvention of purification steps for intermediate products, aligning with the principles of green chemistry. mdpi.com
Tandem and cascade reactions provide a powerful tool for the synthesis of the indoline moiety, enabling the formation of multiple chemical bonds in a sequential manner within a single reaction without isolating intermediates. These processes are characterized by their high efficiency and complexity-generating potential.
One notable strategy involves iodonium-mediated domino reaction cascades. nih.govfigshare.com In this approach, a suitably designed precursor, often derived from an ortho-iodoaniline, can undergo a novel cascade reaction upon treatment with an iodine source like N-Iodosuccinimide (NIS), leading directly to ring-fused indole or indoline compounds. The reaction pathway can often be directed towards different products by simply altering the reaction conditions. nih.govfigshare.com
Another powerful method is the dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts cascade reaction. acs.org This strategy has been successfully employed to access 2,3-fused indolines. The reaction capitalizes on the regioselective alkylation at the C3 position of an indole precursor, which then triggers an intramolecular cyclization to form the fused indoline ring system with excellent diastereoselectivity. acs.org Furthermore, cascade reactions involving nitrones and allenes have been developed for the rapid synthesis of various indole derivatives. The chemoselectivity of these complex transformations can be controlled by factors such as substrate functionalization, reaction conditions, and the choice of catalyst. nih.gov
For the specific synthesis of this compound, a hypothetical cascade reaction could involve an intramolecular cyclization of a β-arylethylamine substrate containing an ethyl ester at the ortho-prime position relative to the ethylamine (B1201723) side chain. A palladium-catalyzed C-H amination could initiate a cascade, forming the indoline ring in a single, efficient step. nih.gov
Optimization of Reaction Parameters and Scale-Up Considerations in Academic Synthesis
The transition from a laboratory-scale reaction to a larger, preparative-scale synthesis requires careful optimization of various reaction parameters to ensure efficiency, safety, and reproducibility. nih.gov For the academic synthesis of indolines, including this compound, key parameters such as temperature, solvent, catalyst loading, and reaction time are meticulously studied to maximize yield and minimize by-product formation.
An improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination highlights the importance of optimization. nih.gov This method features high efficiency even with low catalyst loadings under mild operating conditions. nih.gov Optimization studies often reveal that seemingly minor changes can have significant impacts. For instance, in the Brønsted acid-catalyzed hydroindolation of indoles, temperature was found to be a critical factor in controlling the regioselectivity of the addition. mdpi.com
Scaling up a reaction presents unique challenges. A reaction that performs well on a 1 mmol scale may behave differently at a 50 mmol scale due to issues with heat transfer, mixing, and mass transport. nih.gov A successful scale-up of a synthesis for polysubstituted indoles demonstrated that a yield of 84% could be maintained at a 50 mmol scale, proving the robustness of the optimized protocol. nih.gov Such scalability is crucial for producing sufficient quantities of a target compound for further study. The process often involves re-optimizing parameters for the larger scale, potentially including the use of different reactor types or purification methods.
| Reaction Type | Key Parameter Optimized | Starting Materials | Catalyst/Reagent | Observation | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed Intramolecular Amination | Catalyst Loading | β-arylethylamine substrates | Palladium | High efficiency was achieved with low catalyst loadings and mild conditions. | nih.gov |
| Brønsted Acid-Catalyzed Hydroindolation | Temperature | Indole and phenylacetylene | p-toluenesulfonic acid (TsOH) | Temperature variation was key in determining regioselectivity (anti-Markovnikov vs. Markovnikov addition). | mdpi.com |
| Three-Component Reaction | Base and Reactant Stoichiometry | Electrophilic indoles and pyridinium (B92312) salts | K₃PO₄ | The yield was optimized by screening different bases and adjusting the equivalents of reactants. | acs.org |
| Alkylation of Indole Nitrogen | Base and Solvent | Ethyl 1H-indole-2-carboxylate and alkyl halides | aq. KOH in acetone (B3395972) | This combination allowed for successful N-alkylation while avoiding ester hydrolysis. | nih.gov |
The development of efficient catalysts is central to modern organic synthesis, and the construction of the indoline scaffold is no exception. Transition metal catalysis, particularly with palladium, has been instrumental in developing versatile and efficient methods for indoline synthesis. nih.govnih.gov
Palladium-catalyzed reactions, such as intramolecular C-H amination or C-N cross-coupling, provide direct routes to the indoline ring system from readily available precursors. nih.govnih.gov The effectiveness of these catalytic systems is profoundly influenced by the choice of ligands coordinated to the metal center. Ligands can modulate the catalyst's reactivity, stability, and selectivity. For example, in the synthesis of brominated indoles, the bulky phosphine (B1218219) ligand PtBu₃ was found to be crucial. It prevents catalyst inhibition by facilitating the reversible oxidative addition into the product's C-Br bond, a step that can otherwise stall the catalytic cycle. organic-chemistry.org Conversely, in a three-component coupling reaction to form indolines, bidentate ligands like BINAP were found to completely inhibit the reaction, possibly by preventing the coordination of a key intermediate to the palladium center. nih.gov
Beyond palladium, other transition metals like cobalt and nickel have emerged as effective catalysts for indole and indoline synthesis. mdpi.com Cobalt(III) catalysts have been used for redox-neutral synthesis from arylhydrazines and alkynes. mdpi.com Recently, a nickel-photoredox system was developed where secondary amines were identified as a suitable class of ligands for enabling C-O and C-N arylation reactions, highlighting the ongoing innovation in catalyst and ligand design. acs.org The development of catalysts that are not only efficient but also based on more abundant and less toxic metals is a continuing goal in the field.
| Catalyst | Ligand | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., PtBu₃) | N-arylation of indoles | Bulky ligands were essential for enabling the N-arylation with various aryl halides. | organic-chemistry.org |
| Pd(0) | BINAP (bidentate ligand) | Three-component coupling for indolines | The bidentate ligand failed to deliver any product, showing a negative ligand effect. | nih.gov |
| Co(II)/Co(III) salts | Various (e.g., Cp*) | Cyclization of hydrazines/anilines with alkynes | Cobalt systems provide an alternative to palladium for efficient indolization reactions. | mdpi.com |
| Nickel | Secondary amines (e.g., cyclohexylamine) | Ni-photoredox C-N coupling | Secondary amines were identified as a novel and effective class of ligands for this transformation. | acs.org |
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and even the chemo- or regioselectivity of a transformation. In the context of synthesizing this compound and its precursors, understanding solvent effects is key to optimizing reaction protocols. For example, studies on Brønsted acid-catalyzed hydroindolation revealed that polar protic solvents, specifically a water/methanol (B129727) mixture, were essential for the reaction to proceed, while reactions in non-polar (toluene) or polar aprotic (DMF) solvents failed entirely. mdpi.com
The growing emphasis on sustainable practices has led to the increased adoption of green chemistry principles in synthetic design. nih.gov A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Solvents contribute significantly to the waste generated in a chemical process, often accounting for the majority of the material used. nih.gov Therefore, developing syntheses that use environmentally benign solvents like water or ethanol, or that can be performed under solvent-free conditions, is highly desirable.
Recent advancements in indole synthesis have embraced these principles. A sustainable multicomponent synthesis of indoles was developed that uses ethanol as the solvent and avoids the use of metal catalysts. rsc.orgrsc.org This approach not only reduces the environmental impact but also simplifies product purification. Green chemistry metrics, such as the E-factor (Environmental factor) and Process Mass Intensity (PMI), are increasingly used to quantify the environmental footprint of a synthetic route. rsc.org By selecting greener solvents and designing more efficient, atom-economical reactions, chemists can significantly improve the sustainability of synthesizing valuable molecules like this compound. nih.gov
Reactivity Profiles and Mechanistic Investigations of Ethyl Indoline 4 Carboxylate
Electrophilic and Nucleophilic Reactivity at Indoline (B122111) Ring Positions (e.g., N-1, C-2, C-3, C-4)
The reactivity of the indoline ring in ethyl indoline-4-carboxylate is characterized by a nuanced interplay of electrophilic and nucleophilic reactions at its various positions. The nitrogen atom (N-1) and the carbon atoms of the heterocyclic and benzene (B151609) rings (C-2, C-3, C-4, etc.) exhibit distinct reactivity profiles influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the ethyl carboxylate group.
The nitrogen atom at the N-1 position, possessing a lone pair of electrons, is nucleophilic and susceptible to electrophilic attack. This reactivity is commonly exploited in N-alkylation and N-acylation reactions. The deprotonation of the N-H group with a base, such as potassium carbonate or sodium hydride, enhances the nucleophilicity of the nitrogen, facilitating its reaction with alkyl halides or acyl chlorides. For instance, N-alkylation can be achieved by reacting the indole (B1671886) with an alkyl halide in a polar aprotic solvent like DMF.
The C-2 and C-3 positions of the indole nucleus are generally the most reactive towards electrophiles due to the electron-rich nature of the pyrrole (B145914) ring. However, the precise site of substitution can be influenced by the directing effects of existing substituents. While specific studies on this compound are limited, related indole derivatives demonstrate preferential electrophilic substitution at the C-3 position. In the absence of a substituent at C-3, electrophilic attack often occurs at this position. If the C-3 position is substituted, electrophilic attack may be directed to the C-2 position.
The benzene portion of the indoline ring can also undergo electrophilic substitution, although it is generally less reactive than the pyrrole ring. The position of the ethyl carboxylate group at C-4 will direct incoming electrophiles primarily to the C-5 and C-7 positions. Halogenation, for example, has been demonstrated on related indole systems. In the context of a more complex 3,4-dihydro-1H- researchgate.netelsevierpure.comoxazino[4,3-a]indole system, which contains an indole core, halogenation using N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide has been shown to occur at the C-10 position, which is analogous to the C-4 position of the parent indole. nih.gov
Nucleophilic substitution reactions on the indoline ring are less common but can occur under specific conditions, particularly at positions bearing a suitable leaving group. The inherent electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. However, the introduction of strong electron-withdrawing groups can activate the ring for nucleophilic attack.
| Ring Position | Type of Reactivity | Common Reactions | Influencing Factors |
|---|---|---|---|
| N-1 | Nucleophilic | Alkylation, Acylation | Basicity of the reaction medium, nature of the electrophile. |
| C-2 | Electrophilic | Substitution (if C-3 is blocked) | Steric hindrance, electronic effects of substituents. |
| C-3 | Electrophilic | Substitution | High electron density of the pyrrole ring. |
| C-4 (and other benzene ring positions) | Electrophilic | Halogenation, Nitration, etc. | Directing effect of the ethyl carboxylate group. |
Reactivity of the Ethyl Carboxylate Moiety
The ethyl carboxylate group at the 4-position of the indoline ring is a versatile functional group that undergoes a range of characteristic reactions.
Ester hydrolysis of this compound to its corresponding carboxylic acid, indoline-4-carboxylic acid, can be readily achieved under basic conditions. This transformation is typically carried out by heating the ester with an alkali such as potassium carbonate in a mixture of methanol (B129727) and water. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications.
Transesterification , the conversion of the ethyl ester to a different ester, is another important reaction of the carboxylate moiety. This is typically achieved by reacting the ethyl ester with another alcohol in the presence of a suitable catalyst. For example, treatment of a similar compound, ethyl indole-2-carboxylate (B1230498), with sodium methoxide (B1231860) in methanol leads to the formation of the corresponding methyl ester. nih.gov A similar reactivity is expected for the 4-carboxylate isomer.
Amidation , the conversion of the ester to an amide, can be accomplished by reacting this compound with an amine. This reaction is a crucial step in the synthesis of many biologically active molecules. For example, ethyl carboxylates in indole systems have been shown to react with aminobenzophenones to form carboxamide derivatives.
The ester group can also be reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH4). This reaction converts the ethyl carboxylate group into a hydroxymethyl group, providing another avenue for the functionalization of the indoline scaffold.
| Reaction | Reagents | Product |
|---|---|---|
| Ester Hydrolysis | Base (e.g., K2CO3), H2O/MeOH | Indoline-4-carboxylic acid |
| Transesterification | Alcohol (e.g., Methanol), Catalyst (e.g., NaOMe) | Mthis compound |
| Amidation | Amine (e.g., R-NH2) | N-substituted indoline-4-carboxamide |
| Reduction | Reducing agent (e.g., LiAlH4) | (Indolin-4-yl)methanol |
Rearrangement and Cycloaddition Reactions Involving this compound Derivatives
Derivatives of this compound can participate in a variety of rearrangement and cycloaddition reactions, leading to the formation of complex polycyclic structures.
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a pi system. In the context of indole chemistry, mdpi.commdpi.com-sigmatropic rearrangements have been observed in indolenine systems, which are structurally related to indolines. rsc.orgchemtube3d.comwikipedia.org For example, the thermal rearrangement of 3-allylindolenines leads to the formation of indoles through a mdpi.commdpi.com-sigmatropic shift. rsc.org Such rearrangements could potentially be applied to appropriately substituted this compound derivatives.
Cycloaddition reactions , such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic and heterocyclic systems. The indole nucleus can act as a dienophile in inverse electron demand Diels-Alder reactions. acs.orgwikipedia.org Furthermore, indole arynes, highly reactive intermediates, have been shown to undergo Diels-Alder cycloadditions with dienes to form complex annulated indole derivatives. nih.gov
1,3-Dipolar cycloaddition reactions are particularly useful for the synthesis of spiroindoline derivatives. ccspublishing.org.cnmdpi.comnih.gov Azomethine ylides, generated in situ from isatins and amino acids, can react with dipolarophiles to yield spiro[indoline-3,3'-pyrrolidine] (B2616578) scaffolds. ccspublishing.org.cn While these examples often involve the C2-C3 bond of the indole ring, the principles can be extended to derivatives of this compound to construct novel spirocyclic systems.
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| mdpi.commdpi.com-Sigmatropic Rearrangement | 3-Allylindolenine derivatives | Indole derivatives | Intramolecular, concerted mechanism. rsc.org |
| Diels-Alder Cycloaddition | Indole arynes and dienes | Annulated indoles | Formation of six-membered rings. nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and dipolarophiles | Spiroindolines | Construction of five-membered heterocyclic rings. ccspublishing.org.cn |
Detailed Reaction Mechanism Elucidation
Understanding the detailed mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. Spectroscopic techniques play a pivotal role in identifying and characterizing reactive intermediates, thereby elucidating reaction pathways.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. nih.gov In the context of indole chemistry, EPR has been used to investigate radical intermediates formed during oxidation reactions. For example, in the peroxidation of indoles, EPR studies have helped to identify the formation of radical cations. researchgate.net This technique could be applied to study reactions of this compound that proceed through radical pathways, providing valuable insights into the structure and reactivity of the transient radical species.
Laser Induced Fluorescence Desorption Ionization Mass Spectrometry (LIFDI-MS) is a soft ionization technique in mass spectrometry that is particularly well-suited for the analysis of reactive and thermally labile compounds, including organometallic complexes and reaction intermediates. linden-cms.de LIFDI-MS can provide the molecular weight of transient species, which is crucial for confirming their identity. This technique would be highly valuable for studying reactions of this compound that involve sensitive intermediates that are difficult to characterize by other methods.
Transient absorption spectroscopy is another powerful tool for studying short-lived intermediates in photochemical reactions. By monitoring changes in light absorption over very short timescales, this technique can provide information about the formation and decay of excited states and radical intermediates. Studies on nitroindoles have utilized transient absorption spectroscopy to identify and characterize the transient species involved in their photochemical reactions. A similar approach could be employed to investigate the mechanistic details of photochemical transformations of this compound derivatives.
The application of these advanced spectroscopic techniques allows for a deeper understanding of the complex reaction mechanisms that govern the reactivity of this compound, paving the way for the development of novel and efficient synthetic methods.
Kinetic Studies of Reaction Pathways and Rate-Determining Steps
Kinetic studies are crucial for understanding reaction mechanisms, optimizing conditions, and identifying the slowest, rate-determining step of a transformation. For the indoline class of compounds, kinetic investigations often focus on reactions involving the secondary amine or functionalization of the aromatic ring.
One relevant area of study is the kinetic resolution of racemic indolines, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, a titanium-catalyzed asymmetric oxygenation of various racemic indolines using hydrogen peroxide has been reported to produce enantiopure hydroxylamines. researchgate.net This process is a kinetic resolution where the efficiency, measured by the selectivity factor (s), depends on the rates of reaction for the two enantiomers. The study explored the effect of different substituents on the indoline ring, providing data on how structure affects reaction times and outcomes. researchgate.net
Table 1: Asymmetric Oxygenation of Selected Racemic C2-Substituted Indolines
| Entry | Substrate (Indoline Derivative) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) |
| 1 | 2-methyl-indoline | 10 | 51 | 48 (recovered) | 98 | >200 |
| 2 | 2-ethyl-indoline | 12 | 51 | 47 (recovered) | 98 | >200 |
| 3 | 2-propyl-indoline | 16 | 52 | 45 (recovered) | 97 | 155 |
| 4 | 2-phenyl-indoline | 10 | 53 | 44 (recovered) | 94 | 88 |
Data sourced from a study on the kinetic resolution of indolines. researchgate.net The table illustrates how the substituent at the 2-position influences the reaction kinetics and selectivity.
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and identifying rate-determining steps by calculating the energy barriers of transition states. A theoretical study on the catalyst-dependent cyclization reactions to form polycyclic indolines elucidated the mechanisms and energy profiles for pathways catalyzed by Rh₂(esp)₂ and InCl₃. nih.gov The rate-determining step was identified by locating the transition state with the highest free energy barrier. For the InCl₃-catalyzed pathway, the key cycloaddition step was found to have activation free energy barriers of 12.4 to 18.9 kcal/mol depending on the specific pathway. nih.gov Such computational approaches provide a detailed understanding of the reaction mechanism at a molecular level. nih.gov
Table 2: Calculated Free Energy Barriers for a Key Cycloaddition Step in Polycyclic Indoline Synthesis
| Catalyst | Pathway | Activation Free Energy (kcal/mol) | Note |
| InCl₃ | Path A | 12.4 | Transition state leading to major product |
| InCl₃ | Path B | 18.9 | Transition state leading to minor product |
| InCl₃ | Path C | 16.7 | Alternative pathway |
Data derived from a DFT study on polycyclic indoline synthesis. nih.gov The difference in energy barriers explains the observed selectivity of the reaction.
For this compound specifically, the primary reaction pathways would involve N-acylation, N-alkylation, or electrophilic aromatic substitution. The electron-withdrawing nature of the 4-carboxylate group would deactivate the aromatic ring towards electrophilic attack, making reactions at the nitrogen atom generally more favorable. The rate-determining step in such reactions would typically be the nucleophilic attack of the indoline nitrogen on the electrophile.
Role of Non-Covalent Interactions in Directing Reactivity
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and aromatic (π-π) stacking, play a critical role in directing both the reactivity and selectivity of chemical transformations. While weaker than covalent bonds, their cumulative effect can significantly influence the geometry of transition states and stabilize specific product conformations.
In the context of indoline derivatives, non-covalent interactions are crucial in directing their biological activity. A study on N-acyl indolines as potent, non-covalent inhibitors of the carboxylesterase Notum provides a clear example. nih.gov X-ray crystallography revealed that the binding of these inhibitors in the enzyme's active site is governed by specific non-covalent interactions. Key interactions identified were aromatic stacking between the indoline ring and protein residues, as well as a critical water-mediated hydrogen bond to the enzyme's oxyanion hole. nih.gov These interactions orient the indoline molecule within the binding pocket, dictating its inhibitory "reactivity." nih.gov
In synthetic chemistry, non-covalent forces can dictate the regioselectivity of a reaction. A computational study on the formation of polycyclic indolines found that the observed regioselectivity was controlled by subtle non-covalent interactions in the key transition states. nih.gov In the indium-catalyzed pathway, the selectivity was determined by weak, repulsive non-covalent interactions. For the rhodium-catalyzed pathway, the distortion energy required to achieve the transition state geometry, which is influenced by non-covalent intramolecular forces, was found to be the controlling factor for regioselectivity. nih.gov This highlights how seemingly minor non-covalent effects can have a profound impact on the outcome of a chemical reaction, favoring one product isomer over another. nih.gov
For this compound, the ester group could participate in hydrogen bonding, either as an acceptor at its carbonyl oxygen or through weaker C-H···O interactions. In reactions involving chiral catalysts or reagents, these interactions could be instrumental in achieving enantioselectivity by creating a more ordered and diastereomeric transition state.
Derivatization and Structural Diversification Strategies for Ethyl Indoline 4 Carboxylate
Functionalization at the Indoline (B122111) Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indoline ring is a key site for derivatization. Its nucleophilic character can be exploited through various reactions, including alkylation and acylation, or it can be protected to direct reactions to other parts of the molecule.
N-Alkylation of the indoline nitrogen introduces alkyl groups, a fundamental strategy for modifying the molecule's properties. This reaction typically proceeds by deprotonating the nitrogen with a base to form a more nucleophilic anion, which then reacts with an alkylating agent. For similar structures like ethyl indol-2-carboxylate, successful N-alkylation has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) with alkylating agents such as allyl bromide and benzyl (B1604629) bromide. nih.govresearchgate.net This method offers high yields and the convenience of easy solvent removal. researchgate.net A general procedure involves stirring the indole (B1671886) ester with aqueous KOH in acetone before adding the alkylating agent. nih.gov The iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols also presents a method for N-alkylation of indolines. organic-chemistry.org
N-Acylation involves the introduction of an acyl group onto the indoline nitrogen. This is often accomplished using activated carboxylic acid derivatives like acid chlorides or anhydrides. Direct acylation of indoles with carboxylic acids has been achieved using boric acid as a catalyst in mesitylene. clockss.org For N-phenylsulfonyl indoles, Friedel-Crafts acylation using acid chlorides or anhydrides with a Lewis acid catalyst like aluminum chloride (AlCl₃) is an effective method. researchgate.net These reactions introduce an electron-withdrawing acyl group, which can significantly alter the electronic properties of the indoline ring system.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds
| Reaction Type | Substrate Example | Reagents and Conditions | Product Example | Yield | Reference |
| N-Alkylation | Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | nih.gov |
| N-Alkylation | Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | nih.gov |
| N-Acylation | Indole | Carboxylic acid, Boric acid, Mesitylene, Reflux | 1-Acylindole | Moderate | clockss.org |
| N-Acylation | 1-(Phenylsulfonyl)indole | Acid chloride/anhydride, AlCl₃ | 3-Acyl-1-(phenylsulfonyl)indole | Good | researchgate.net |
To prevent unwanted reactions at the N-1 position during functionalization at other sites, the indoline nitrogen is often protected. mdpi.org The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. researchgate.net
Commonly used protecting groups for the indole nitrogen include:
Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): These are robust electron-withdrawing groups. Phenylsulfonyl (PhSO₂) is introduced using phenylsulfonyl chloride and is known to direct lithiation. mdpi.orgresearchgate.net However, its cleavage often requires harsh conditions. researchgate.net
Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is a widely used protecting group, though it can be labile on indole scaffolds. researchgate.net
Alkyl groups (e.g., Benzyl): Benzyl groups can be attached to the nitrogen and are more readily cleaved from indoles than from standard amines, typically using a strong Lewis acid like AlCl₃. researchgate.net
Nitrobenzyl groups: The o-nitrobenzyl group can be introduced via N-alkylation and serves as a photocleavable protecting group. researchgate.net It can also be removed under basic conditions (e.g., 20% aqueous NaOH in methanol (B129727) at 75°C). nih.gov
The removal (cleavage) of these groups is a crucial step to restore the N-H functionality. The conditions for deprotection must be chosen carefully to avoid affecting other functional groups in the molecule. For instance, while some groups require harsh acidic or basic conditions, others can be removed under milder, specific conditions like photolysis or hydrogenolysis.
Table 2: Common N-Protecting Groups for Indolines and Their Cleavage Methods
| Protecting Group | Introduction Reagent | Cleavage Conditions | Reference |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl) | Harsh basic or reductive conditions | researchgate.net |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) | mdpi.org |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Strong Lewis acid (e.g., AlCl₃), Hydrogenolysis | researchgate.net |
| o-Nitrobenzyl | o-Nitrobenzyl bromide | Photolysis (300 nm light), 20% aq. NaOH in Methanol | researchgate.netnih.gov |
| Pivaloyl | Pivaloyl chloride | Lithium diisopropylamide (LDA) at 40-45°C | mdpi.org |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Indoline (C-5, C-6, C-7)
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the indole ring system, the C-3 position is electronically favored for substitution due to the electron-rich nature of the pyrrole (B145914) ring. researchgate.net However, by blocking the more reactive positions (N-1, C-2, C-3) or by carefully controlling reaction conditions, substitution can be directed to the benzene portion of the indoline molecule at positions C-5, C-6, and C-7. The presence of the ester group at C-4, which is an electron-withdrawing group, will generally direct incoming electrophiles to the C-6 position (meta to the ester) and to a lesser extent, the C-5 and C-7 positions.
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, providing a handle for further transformations such as cross-coupling reactions. Aromatic halogenation is typically carried out using a halogen source (e.g., Br₂, Cl₂) and a Lewis acid catalyst. wikipedia.org For indoles, halogenation often occurs preferentially at the C-3 position, so directing it to the benzene ring requires specific strategies. If the C-3 position is already substituted, halogenation can occur at other positions, including C-2 or on the benzene ring. researchgate.net The specific position of halogenation on the benzene ring (C-5, C-6, or C-7) can be influenced by the substituents already present on the ring. beilstein-journals.org
Nitration introduces a nitro group (–NO₂) onto the aromatic ring, a powerful electron-withdrawing group that can be a precursor for an amino group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgyoutube.com For indoles with electron-withdrawing substituents, such as an acetyl group at C-3, nitration with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, along with smaller amounts of the 4-nitro isomer. umn.edu This suggests that for ethyl indoline-4-carboxylate, nitration would likely favor substitution at the C-6 position.
Cross-Coupling Reactions at Aryl and Vinyl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. researchgate.net Halogenated derivatives of this compound, prepared via electrophilic halogenation, can serve as substrates for these reactions, allowing for the introduction of various aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling is a versatile reaction that couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This method is valued for the stability, low toxicity, and commercial availability of boronic acids. organic-chemistry.org Suzuki coupling has been used to synthesize 2-substituted indoles and indolines from o-haloanilides, demonstrating its applicability to indole-based structures. nih.gov The reaction can be performed with a wide range of substrates, including those with base-labile groups if a mild base like potassium fluoride (B91410) (KF) is used. organic-chemistry.org
Heck Reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly useful for forming substituted alkenes with high trans selectivity. organic-chemistry.org The oxidative Heck reaction allows for the direct C-H alkenylation of indoles, typically at the C-2 or C-3 positions. nih.gov For halogenated indoline derivatives, the classical Heck reaction can be employed to introduce vinyl groups at the site of halogenation on the benzene ring. The choice of ligands on the palladium catalyst can be crucial for achieving high efficiency and selectivity. organic-chemistry.org
Sonogashira Coupling forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is carried out under mild conditions, such as at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed. libretexts.org This reaction would allow for the introduction of alkynyl substituents onto the benzene ring of a halogenated this compound derivative, creating arylalkyne structures.
Table 3: Overview of Cross-Coupling Reactions for Halogenated Aromatics
| Reaction | Coupling Partners | Catalyst System | Key Features | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, KF) | Forms C(sp²)-C(sp²) bonds. Tolerates a wide range of functional groups. | organic-chemistry.orglibretexts.org |
| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds (alkenylation). Often highly stereoselective. | organic-chemistry.org |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Amine Base | Forms C(sp²)-C(sp) bonds. Mild reaction conditions. | wikipedia.orgorganic-chemistry.org |
Remote Functionalization and Stereoselective Modifications
The remote functionalization of the indoline nucleus, particularly at the benzene ring positions (C5, C6, and C7), presents a significant synthetic challenge due to the inherent reactivity of the pyrroline (B1223166) ring. Current research in the broader field of indole chemistry often employs directing groups to achieve site-selectivity at these remote positions. However, specific methodologies commencing from this compound for remote C-H functionalization are not extensively documented in the current scientific literature.
Applications of Ethyl Indoline 4 Carboxylate in Complex Molecular Synthesis
As a Chiral Auxiliary Precursor in Asymmetric Synthesis
While direct utilization of ethyl indoline-4-carboxylate as a chiral auxiliary is not extensively documented, its rigid bicyclic structure makes it an excellent candidate for derivatization into novel chiral auxiliaries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which they are typically removed. The indoline (B122111) framework can be functionalized at the nitrogen atom with a chiral moiety, or the existing stereocenters can be resolved to create an enantiopure scaffold.
The principle of using heterocyclic compounds as precursors for chiral auxiliaries is well-established. For instance, oxazolidinones and camphorsultams are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and cycloadditions. The indoline nitrogen of this compound can be acylated with a prochiral substrate. The inherent steric bias of the indoline ring could then influence the approach of reagents, leading to the formation of one enantiomer in excess. After the desired stereocenter is set, the auxiliary can be cleaved through hydrolysis of the amide bond. The potential for creating a new class of tunable and recoverable auxiliaries from this scaffold remains an area of interest for synthetic chemists.
Integration into Total Synthesis Pathways of Natural Products and Analogues
The indoline skeleton is a core structural motif in a vast number of indole (B1671886) alkaloids, many of which exhibit significant biological activity. researchgate.net The synthesis of these complex natural products often relies on building blocks that can introduce the indoline core early in the synthetic sequence. This compound serves as such a building block, providing the fundamental bicyclic structure that can be further elaborated.
Chemists have developed numerous strategies to construct the indole and indoline core of these important alkaloids. researchgate.net For example, the total synthesis of the marine alkaloid eudistomidin-A involved a Fischer indole synthesis to create a substituted ethyl indole-2-carboxylate (B1230498), which was then carried forward. semanticscholar.org While specific examples detailing the integration of this compound are sparse, its structure is analogous to intermediates used in the synthesis of various natural products. The carboxylate at the 4-position offers a strategic handle for further functionalization, such as coupling reactions to build side chains or participation in cyclization reactions to form adjacent rings, which are common steps in the total synthesis of polycyclic alkaloids like minfiensine (B1236942) or perophoramidine. nih.gov
Table 1: Selected Natural Products Containing the Indoline/Indole Moiety
| Natural Product | Class | Key Synthetic Strategy |
|---|---|---|
| Strychnine | Monoterpene Indole Alkaloid | Intramolecular Diels-Alder |
| Vinblastine | Bisindole Alkaloid | Coupling of Catharanthine and Vindoline |
| Mitomycin C | Aziridine-containing antibiotic | Reductive cyclization |
Construction of Advanced Heterocyclic Frameworks
The reactivity of the indoline nucleus is well-suited for the construction of more complex, multi-ring systems. The secondary amine and the aromatic ring can both participate in a variety of ring-forming reactions.
This compound is a valuable starting material for constructing polycyclic frameworks. The indoline scaffold can undergo cycloaddition reactions to build fused ring systems. One powerful method is the dearomatization of the corresponding indole via an inverse electron-demand [4+2] cycloaddition with 1,2-diaza-1,3-dienes. acs.org This reaction converts the planar indole into a structurally complex and stereochemically rich polycyclic indoline system.
Another approach involves intramolecular cyclizations. For instance, by attaching a suitable radical acceptor to the indoline nitrogen, an aryl radical generated at the C-7 position can trigger a cyclization event. This strategy has been used with ethyl indole-2-carboxylate derivatives bearing N-allyl and propargylic groups to furnish novel pyrrolo[3,2,1-ij]quinoline systems, which are analogues of the potent antitumor duocarmycin antibiotics. This demonstrates the potential for forming new rings by leveraging the reactivity of the indoline core.
Table 2: Examples of Reactions for Polycyclic Indoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | ZnCl₂ | Pyridazino[3,4-b]indole |
The synthesis of macrocycles containing an indoline unit is an area of growing interest, particularly for applications in medicinal chemistry and materials science. While specific examples starting from this compound are not prevalent, the general strategies for indole-based macrocyclization can be adapted.
Methods such as ring-closing metathesis (RCM), palladium-catalyzed cross-coupling reactions, and Ugi/click reactions are commonly employed to form the large ring. The this compound scaffold provides two key points for connection: the nitrogen atom and the benzene (B151609) ring. For example, the nitrogen could be alkylated with a long chain containing a terminal alkene, and another functional group could be installed on the aromatic ring. An RCM reaction would then close the ring, forming a macrocycle fused to the indoline core. The carboxylate group could also be reduced to a hydroxymethyl group, providing another point for elaboration and connection into a macrocyclic structure.
Use in the Development of Novel Organic Reactions and Reagents
The unique electronic and steric properties of the indoline scaffold make it an interesting substrate for the development of new synthetic methodologies. Reactions that proceed on simpler aromatic or heterocyclic systems can exhibit unique reactivity or selectivity when applied to the indoline core.
A notable example is the development of a novel synthesis of ethyl quinoline-3-carboxylates from the reaction of indoles with halodiazoacetates, catalyzed by Rh(II). beilstein-journals.org This reaction is proposed to proceed through a cyclopropanation of the indole C2-C3 double bond, followed by a ring-opening of the cyclopropane (B1198618) and elimination. Applying this methodology to this compound or its indole precursor could provide a new route to highly functionalized quinoline (B57606) derivatives, which are themselves important heterocyclic compounds in medicinal chemistry. The substitution pattern on the indoline can have a significant effect on the chemo- and regioselectivity of such reactions, allowing for the exploration and development of new catalytic transformations. beilstein-journals.org
Furthermore, the N-H bond of the indoline can be used to direct C-H activation reactions on the aromatic ring, providing a pathway to novel functionalization reactions that are otherwise difficult to achieve.
Theoretical and Computational Chemistry Studies of Ethyl Indoline 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and various reactivity indices.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometries, vibrational frequencies, and energy landscapes. For heterocyclic compounds similar to ethyl indoline-4-carboxylate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide detailed information on bond lengths and angles. ijrar.orgresearchgate.net
In a typical DFT study on an indole (B1671886) derivative, the optimized parameters reveal key structural features. For instance, calculations on ethyl indole-2-carboxylate (B1230498) show that the fusion of the benzene (B151609) and pyrrole (B145914) rings can lead to variations in bond lengths, with the longest C-C bond often found at the fusion point. ijrar.org The bond angles around key atoms can confirm their hybridization state, such as the sp2 hybridization of carbon atoms within the aromatic system. ijrar.org Applying this methodology to this compound would yield a precise three-dimensional model and allow for the exploration of its potential energy surface to identify stable conformers and transition states.
Table 1: Representative Geometric Parameters Calculated by DFT for Indole Ring Systems Note: This table presents typical data for related indole structures to illustrate the output of DFT calculations. Specific values for this compound would require a dedicated computational study.
| Parameter | Typical Calculated Value (Å or °) | Description |
| C-C (benzene ring) | 1.39 - 1.43 Å | Bond lengths within the fused benzene moiety. |
| C-N (pyrrole ring) | ~1.38 Å | Bond length of the carbon-nitrogen bond in the heterocyclic ring. |
| C=C (pyrrole ring) | ~1.37 Å | Double bond character within the five-membered ring. |
| C-N-C Angle | ~109° | Bond angle around the nitrogen atom. |
| Ring Fusion C-C | ~1.43 Å | The bond shared between the benzene and pyrrole rings, often elongated. ijrar.org |
Data compiled from methodologies described in studies on related indole compounds. ijrar.org
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for exploring the conformational landscape of flexible molecules. acs.org These methods use approximations and parameters derived from experimental data to simplify calculations, allowing for rapid scanning of multiple conformations. acs.org For this compound, which has rotational freedom in its ethyl ester group, semi-empirical methods could be used to perform an initial broad search for low-energy conformers. The most stable structures identified could then be subjected to higher-level DFT calculations for more accurate energy and geometry refinement. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, orbital interactions, and intramolecular electron delocalization. tandfonline.comresearchgate.net By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it is possible to quantify the stabilization energy associated with charge delocalization. scirp.org
In studies of related indole structures, NBO analysis reveals significant delocalization from the nitrogen lone pair into the aromatic system, which is crucial for the molecule's stability and reactivity. tandfonline.comscirp.org This analysis also provides insights into the nature of chemical bonds and can help explain the electronic effects of substituents. acs.org For this compound, NBO analysis would elucidate the delocalization pathways involving the nitrogen atom, the aromatic ring, and the carboxylate group, providing a quantitative measure of hyperconjugative and resonance effects that govern its electronic properties. acs.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and molecular polarizability. nih.govnih.gov A small energy gap generally implies higher reactivity. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. ajchem-a.com
Table 2: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ajchem-a.com |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. ajchem-a.com |
Computational studies on similar heterocyclic molecules use HOMO-LUMO analysis to identify reactive sites. tandfonline.comnih.gov The distribution of the HOMO and LUMO orbitals across the molecule indicates the likely regions for electrophilic and nucleophilic attack, respectively. wuxibiology.com For this compound, this analysis would predict its reactivity towards various reagents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule in a solvent environment over time. nih.govresearchgate.net MD simulations model the molecule and surrounding solvent molecules as a system of interacting particles, governed by a force field.
These simulations can reveal how solvent molecules arrange around the solute and how these interactions influence the solute's conformation and properties. stuba.sk For instance, MD simulations on related indole systems in aqueous solution have been used to model absorption and fluorescence spectra, showing that explicit solvent interactions are crucial for accurately reproducing experimental results. nih.gov Sampling configurations from an MD trajectory can provide a representative ensemble of structures for subsequent high-level quantum mechanical calculations, bridging the gap between static calculations and the dynamic reality of molecules in solution. nih.govresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.
For example, computational studies on the atmospheric oxidation of indole initiated by OH and Cl radicals have detailed the addition and abstraction pathways, calculated reaction rate constants, and identified subsequent reactions of the resulting intermediates. copernicus.org Similarly, computational modeling has been used to understand the decarboxylation mechanism of ethyl indole-2-carboxylate in aqueous media, supporting a mechanism involving a protonated intermediate. researchgate.net For this compound, these computational techniques could be applied to model its synthesis, degradation, or participation in various organic reactions, providing detailed energetic and structural information about intermediates and transition states.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
A comprehensive search of scientific literature revealed no specific theoretical or computational studies focused on the prediction of spectroscopic properties, such as vibrational frequencies and chemical shifts, for this compound.
While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic characteristics of organic molecules, published research detailing these calculations for this compound is not available. Such studies for related indole and indoline (B122111) derivatives have been conducted, utilizing various levels of theory and basis sets to calculate optimized molecular geometries, vibrational modes (FT-IR and Raman), and NMR chemical shifts. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com These computational analyses provide valuable insights into the electronic structure and spectroscopic behavior of the broader class of indole-containing compounds. chemrxiv.orgnih.gov However, without specific studies on this compound, a detailed and accurate presentation of its predicted spectroscopic data is not possible at this time.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy [¹H, ¹³C, ¹⁵N] for Comprehensive Structural Assignment
High-field NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of ethyl indoline-4-carboxylate. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
While specific experimental spectra for this compound are not widely published, data from its close analog, mthis compound, allows for a precise and reliable prediction of its spectral features. sioc-journal.cn
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aliphatic protons of the indoline (B122111) ring, the aromatic protons on the fused benzene (B151609) ring, and the protons of the ethyl ester group. The methylene protons at C2 and C3 of the indoline ring typically appear as triplets, integrating to two protons each, due to coupling with each other. The aromatic protons exhibit characteristic splitting patterns based on their substitution on the benzene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, which is typically found in the downfield region (around 167-168 ppm), the aromatic carbons, and the aliphatic carbons of the indoline ring and the ethyl group. sioc-journal.cn
¹⁵N NMR Spectroscopy: While experimental ¹⁵N NMR data for this specific compound is scarce, the nitrogen atom in the indoline ring is expected to resonate in the typical range for a secondary amine within a five-membered ring fused to an aromatic system. This chemical shift is sensitive to the electronic environment and solvent effects.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H on N1 | ~4.0-5.0 | Broad Singlet |
| H on C5 | ~7.40 | d |
| H on C6 | ~7.13 | d |
| H on C7 | ~7.24 | t |
| -O-CH₂-CH₃ | ~4.35 | q |
| H₂ on C2 | ~3.58 | t |
| H₂ on C3 | ~3.05 | t |
Note: Predicted values are based on data for mthis compound and standard increments for an ethyl group.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.5 |
| C3a | 151.8 |
| C7a | 134.9 |
| C6 | 129.3 |
| C5 | 124.1 |
| C4 | 120.6 |
| C7 | 109.5 |
| -O-CH₂- | 60.9 |
| C2 | 47.3 |
| C3 | 29.7 |
Note: Predicted values are based on data for mthis compound and standard increments for an ethyl group. sioc-journal.cn
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. The exact mass of the molecular ion provides unambiguous confirmation of the chemical formula.
The calculated exact mass for the protonated molecule of this compound ([C₁₁H₁₃NO₂ + H]⁺) is 192.1019 Da. Experimental HRMS analysis of the closely related mthis compound has shown excellent agreement between calculated (m/z 178.0863) and found (m/z 178.0856) masses, validating this approach. sioc-journal.cn
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for esters and indoline structures. Key fragmentation steps likely include:
Loss of ethylene: A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄, 28 Da) to form a radical cation of indoline-4-carboxylic acid.
Loss of the ethoxy group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding an acylium ion.
Loss of the entire ester group: Fragmentation can also lead to the loss of the complete ethyl carboxylate group.
Ring cleavage: The indoline ring itself can undergo fragmentation, although this often requires higher energy.
Proposed Fragmentation Pathway
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 192.1019 | 164.0706 | C₂H₄ | Loss of ethylene via McLafferty rearrangement |
| 192.1019 | 147.0757 | •OC₂H₅ | Loss of ethoxy radical |
| 192.1019 | 118.0651 | C₂H₅O₂• | Loss of the carboxylate group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. acs.orgresearchgate.net These two techniques are complementary; for instance, the carbonyl stretch is typically strong in both IR and Raman spectra, while the N-H stretch is more prominent in the IR spectrum.
Key expected vibrational modes for this compound include:
N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the secondary amine in the indoline ring.
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹ for the CH₂ groups of the indoline ring and the ethyl ester.
Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1680-1710 cm⁻¹ is expected for the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring.
C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group are expected in the 1100-1300 cm⁻¹ region.
C-N Stretch: This vibration for the secondary amine is typically found in the 1250-1350 cm⁻¹ region.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| C=O (Ester) | Stretch | 1680 - 1710 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
X-ray Crystallography for Definitive Three-Dimensional Structure and Solid-State Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-stacking that govern the crystal packing.
Currently, a published single-crystal X-ray structure for this compound is not available in the searched scientific literature. The determination of its crystal structure would require the growth of single crystals of sufficient quality, followed by diffraction analysis. Such a study would reveal the planarity of the bicyclic system, the conformation of the ethyl ester group relative to the ring, and would identify any hydrogen bonds involving the indoline N-H group and the ester carbonyl oxygen, which are likely to be key interactions in the solid state.
UV-Vis and Fluorescence Spectroscopy for Investigation of Electronic Transitions and Photophysical Behavior in Derivatized Forms
While the indoline core itself is not fluorescent, the fused benzene ring allows for electronic transitions that can be studied by UV-Vis spectroscopy. The primary interest in the photophysical properties of this compound lies in its use as a scaffold for creating more complex, functional molecules, such as fluorescent probes or materials with specific optical properties. nih.gov
The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within the benzene ring portion of the molecule. The attachment of the indoline and carboxylate groups will act as auxochromes, modifying the position and intensity of these absorption bands compared to unsubstituted benzene.
Derivatization of the indoline-4-carboxylate scaffold is a key strategy to induce and modulate fluorescence. By creating donor-π-acceptor (D-π-A) systems, significant photophysical properties can be engineered. mdpi.com For example:
Attaching an Electron-Donating Group: Functionalizing the indoline nitrogen with a strong electron-donating group.
Attaching an Electron-Accepting Group: Modifying the aromatic ring or using the inherent electron-withdrawing nature of the carboxylate group.
Such derivatized molecules often exhibit strong intramolecular charge transfer (ICT) character upon photoexcitation. This can lead to:
Large Stokes Shifts: A significant separation between the absorption and emission maxima.
Solvatochromism: A pronounced shift in the emission wavelength depending on the polarity of the solvent. researchgate.net
Environment-Sensitive Fluorescence: The fluorescence quantum yield and lifetime can become highly sensitive to the local environment, making these derivatives useful as sensors. biointerfaceresearch.com
For instance, converting the this compound into a larger conjugated system, such as an indolenine styrylcyanine dye, can shift the absorption and emission into the visible region of the spectrum. biointerfaceresearch.com The carboxylate group in such derivatives can further modulate the spectral-luminescent properties and provide a handle for conjugation to biomacromolecules. biointerfaceresearch.com
Emerging Research Directions and Future Outlook for Ethyl Indoline 4 Carboxylate
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the chirality of a molecule often dictates its biological activity. Chiral indolines are significant structural motifs found in numerous bioactive natural products and synthetic drugs. chinesechemsoc.org Consequently, the development of efficient asymmetric methods to produce chiral derivatives of ethyl indoline-4-carboxylate is a critical area of ongoing research. The most direct approach to chiral indolines is the asymmetric hydrogenation of the corresponding indole (B1671886) precursor. chinesechemsoc.org
Transition metal catalysis has been the most powerful tool for this transformation. Various catalytic systems have been developed that demonstrate high efficiency and stereoselectivity for the asymmetric hydrogenation of substituted indoles. These systems typically involve a chiral ligand coordinated to a metal center, such as rhodium, ruthenium, or iridium. chinesechemsoc.orgnih.govresearchgate.net For instance, iridium complexes with chiral bisphosphine-thiourea ligands have been successfully employed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles, achieving excellent enantioselectivities (86–99% ee). chinesechemsoc.org Similarly, ruthenium-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the complete hydrogenation of indoles to yield chiral octahydroindoles, installing multiple stereocenters with high control. nih.govacs.org
Another promising strategy is organocatalysis, which avoids the use of metals. Bifunctional amino(thio)urea catalysts, for example, have been used to mediate intramolecular aza-Michael additions to generate 2-substituted indolines with high enantioselectivity through hydrogen-bonding activation. acs.org These established methodologies for other indole derivatives lay a clear groundwork for their application to ethyl indole-4-carboxylate, the direct precursor, to access chiral this compound derivatives.
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Potential for this compound |
|---|---|---|---|---|
| Ir/Bisphosphine-Thiourea (ZhaoPhos) | Aryl- and alkyl-substituted unprotected indoles | High reactivity and stereoselectivity; anion-binding activation strategy. chinesechemsoc.org | 86-99% | High potential for direct asymmetric hydrogenation of ethyl indole-4-carboxylate. |
| Ru-NHC Complex (Ru((R,R)-SINpEt)₂) | N-protected indoles | Dual homogeneous/heterogeneous function; complete hydrogenation to octahydroindoles. nih.govacs.org | up to 95% | Applicable for creating fully saturated, highly substituted chiral derivatives. |
| Rh/PhTRAP | N-protected 2-substituted indoles | Requires a base for high enantioselectivity. researchgate.net | up to 95% | Suitable for N-protected precursors to chiral indoline-4-carboxylates. |
| Bifunctional Amino(thio)urea Organocatalyst | o-alkenyl anilines | Metal-free intramolecular aza-Michael addition. acs.org | up to 95% | Offers a metal-free alternative for synthesizing chiral 2-substituted indoline-4-carboxylates. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow synthesis, is revolutionizing chemical manufacturing by offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for full automation. researchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant step towards more efficient and sustainable production.
Several key reactions in indole and indoline (B122111) synthesis have been successfully adapted to flow conditions. For example, the Fischer indole synthesis, a classic method for creating the indole ring, has been performed in continuous flow systems using high temperatures and pressures, dramatically reducing reaction times and increasing productivity. mdpi.com Furthermore, catalytic hydrogenations, the key step in converting an indole to an indoline, are particularly well-suited for flow chemistry. Systems like the H-Cube® reactor, which uses a packed catalyst cartridge (e.g., Pd/C) and in-situ hydrogen generation, allow for safe and efficient hydrogenations without the need for handling hydrogen gas cylinders. mdpi.com
A multi-step, automated synthesis of functionalized this compound derivatives could be envisioned. This platform would involve sequential flow reactors, each dedicated to a specific transformation. For example, an initial reactor could perform the indole ring formation, followed by an in-line purification module, before the stream is directed into a hydrogenation reactor to form the indoline core. Subsequent reactors could then be used for derivatization reactions, such as N-alkylation or modification of the ester group, to rapidly generate a library of compounds.
| Step | Reaction | Potential Flow Reactor Type | Key Advantages in Flow |
|---|---|---|---|
| 1 | Indole Ring Formation (e.g., Fischer Synthesis) | Heated Coil Reactor / Microreactor | Precise temperature control, rapid heating, improved safety at high pressures. mdpi.com |
| 2 | Asymmetric Hydrogenation | Packed-Bed Reactor (e.g., H-Cube®) with Chiral Catalyst | Safe handling of hydrogen, high catalyst efficiency, easy product separation. |
| 3 | N-Functionalization | Tube Reactor with In-line Base Addition | Controlled stoichiometry, rapid mixing, potential for automated reagent screening. |
| 4 | Ester Modification (e.g., Amidation) | Heated Coil Reactor | Efficient heat transfer for driving reaction to completion, reduced reaction times. |
Bio-Inspired Synthesis and Biomimetic Transformations
Nature is a master chemist, assembling complex molecular architectures with remarkable efficiency and stereoselectivity. Bio-inspired synthesis seeks to emulate these natural strategies in the laboratory. Indole alkaloids, a vast class of natural products, often feature complex, polycyclic indoline cores, and their biosynthetic pathways provide a rich source of inspiration for new synthetic methods. acs.org
Applying biomimetic principles to the synthesis of this compound could involve leveraging enzymatic or chemoenzymatic strategies. For instance, enzymes such as hydrolases have been used for the enantioselective resolution of racemic indoline-2-carboxylic acid methyl ester, where the enzyme selectively hydrolyzes one enantiomer, leaving the other with high optical purity. google.com A similar strategy could be developed for the resolution of racemic this compound.
Furthermore, bio-inspired tandem reactions, where multiple bonds are formed in a single, orchestrated process, could provide a highly efficient route to complex derivatives. For example, a synthetic cascade mimicking the cyclization steps in alkaloid biosynthesis could be designed to construct polycyclic systems built upon the this compound framework. This could involve an initial functionalization followed by an enzyme- or organocatalyst-mediated cyclization cascade.
Exploration of its Role in Supramolecular Chemistry and Materials Science
The rigid, planar structure of the indole and indoline core, combined with its electron-rich nature and hydrogen-bonding capabilities, makes it an attractive building block for supramolecular chemistry and materials science. nih.gov While much of the focus has been on the indole ring itself, the indoline scaffold offers different electronic properties and a three-dimensional geometry that can be exploited.
This compound is a particularly promising candidate for these applications. The ester functional group provides a convenient handle for further modification, allowing the indoline unit to be incorporated into larger systems such as polymers, dendrimers, or metal-organic frameworks (MOFs). Derivatives could find applications as:
Organic Electronic Materials: The electron-donating nature of the indoline nitrogen suggests that polymers incorporating this moiety could have interesting properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as hole-transport materials.
Sensors: By attaching a fluorophore or chromophore, the indoline scaffold could be used to create chemosensors. The binding of a target analyte to a receptor site on the molecule could induce a change in the electronic properties of the indoline ring, leading to a detectable change in color or fluorescence.
Supramolecular Assemblies: The N-H group and the carbonyl oxygen of the ester provide sites for hydrogen bonding, enabling the self-assembly of indoline-4-carboxylate derivatives into ordered supramolecular structures like gels, liquid crystals, or nanotubes.
Computational Design of Novel Reactions and Catalysts for its Synthesis and Derivatization
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to understand reaction mechanisms, predict outcomes, and design new catalysts with enhanced activity and selectivity. nih.gov For this compound, computational methods can accelerate progress in several key areas.
Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the transition states of catalytic reactions, such as the asymmetric hydrogenation of ethyl indole-4-carboxylate. This allows for the rational design of chiral ligands that will favor the formation of one enantiomer over the other. For example, mechanistic studies and DFT calculations have been used to elucidate the role of the catalyst and Brønsted acid in the Ir-catalyzed asymmetric hydrogenation of indoles. chinesechemsoc.org
Reaction Prediction: Computational models can predict the regioselectivity of reactions on the indoline ring. For example, in electrophilic aromatic substitution reactions, calculations can determine which position on the benzene (B151609) portion of the indoline ring is most likely to react, guiding synthetic efforts. nih.gov
Pathway Elucidation: For complex, multi-step syntheses, computational tools can help map out potential reaction pathways and identify possible byproducts. This is particularly valuable in bio-inspired synthesis, where computational docking and modeling can predict which enzymes might be suitable for a desired transformation. nih.gov
By combining computational predictions with experimental validation, researchers can significantly shorten the development cycle for new synthetic methods and novel materials based on the this compound scaffold.
Q & A
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies arise from solvent effects, protonation states, or force field inaccuracies. Validate computational models by: (i) Recalculating free-energy landscapes with explicit solvent molecules (MD simulations). (ii) Comparing experimental IC₅₀ values (e.g., SARS-CoV-2 3CLpro inhibition) with docking scores adjusted for solvation entropy. (iii) Using statistical tests (e.g., ANOVA) to assess significance of outliers .
Q. How should crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : SHELXL refines X-ray data by minimizing R-factors (R₁ < 0.05 for high-resolution data). Validate using: (i) ADDSYM (PLATON) to check for missed symmetry. (ii) Hirshfeld surface analysis to detect disordered solvent or hydrogen bonding errors. (iii) Cross-validation with Fourier difference maps for electron density outliers .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : SAR requires systematic variation of substituents (e.g., ester groups, halogenation) while controlling variables (solvent, temperature). Use a factorial design to test combinations of: (i) Electronic effects : Hammett σ constants correlate substituent electronic profiles with bioactivity. (ii) Steric effects : Tolman cone angles or molecular volume calculations. (iii) Biological assays : Dose-response curves (EC₅₀/IC₅₀) with triplicate measurements to ensure reproducibility .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., reaction yields, spectral peaks) and processed results (e.g., statistical significance, error margins). Use SI units and consistent decimal places .
- Graphs : Plot dose-response curves with nonlinear regression (95% confidence intervals) or 3D conformational maps from crystallography .
- Appendices : Archive large datasets (e.g., crystallographic CIF files, HPLC chromatograms) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
